

A Comparative Guide to the Aqueous Stability of Iodine Oxyacids

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Compound of Interest

Compound Name: Iodous acid

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This guide provides a comprehensive comparison of the relative stability of four key iodine oxyacids in aqueous solution: **hypoiodous acid** (HIO), **iodous acid** (HIO₂), **iodic acid** (HIO₃), and **periodic acid** (HIO₄). Understanding the stability of these compounds is crucial for various applications, including organic synthesis, disinfection, and radioactive iodine management. This document summarizes key thermodynamic data, details disproportionation reactions, and outlines the experimental protocols used to determine these properties.

Relative Stability Overview

The stability of iodine oxyacids in aqueous solution is inversely related to the oxidation state of iodine. Generally, stability increases as the oxidation state of the central iodine atom increases. **Hypoiodous acid** and **iodous acid** are notably unstable and readily undergo disproportionation. **Iodic acid** is the most stable of the common oxyacids, while **periodic acid**, despite having iodine in its highest oxidation state, exhibits some instability through decomposition.

The relative stability can be summarized as follows:

HIO (unstable) < HIO₂ (highly unstable) < HIO₄ (moderately stable) < HIO₃ (stable)

This trend is influenced by a combination of factors including the oxidation state of iodine, pH of the solution, and the presence of catalysts.

Quantitative Comparison of Thermodynamic Properties

The thermodynamic stability of these oxyacids can be quantitatively compared using their standard Gibbs free energy of formation (ΔG_f°) and standard reduction potentials (E°).

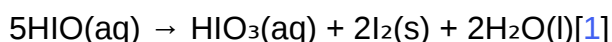
Iodine Oxyacid	Iodine Oxidation State	Standard Gibbs Free Energy of Formation (ΔG_f°) (kJ/mol) (aq)	Standard Reduction Potential (E°) (V)
Hypoiodous Acid (HIO)	+1	-98.9	$2\text{HIO} + 2\text{H}^+ + 2\text{e}^- \rightleftharpoons \text{I}_2 + 2\text{H}_2\text{O}$ $E^\circ = +1.45$
Iodous Acid (HIO ₂)	+3	+95	Not readily available
Iodic Acid (HIO ₃)	+5	-128.3	$2\text{HIO}_3 + 10\text{H}^+ + 10\text{e}^- \rightleftharpoons \text{I}_2 + 6\text{H}_2\text{O}$ $E^\circ = +1.195$
Periodic Acid (HIO ₄)	+7	-79.5	$2\text{HIO}_4 + 14\text{H}^+ + 14\text{e}^- \rightleftharpoons \text{I}_2 + 8\text{H}_2\text{O}$ $E^\circ = +1.34$

Note: The standard reduction potentials are for the reduction to elemental iodine (I₂). The Gibbs free energy of formation for HIO₂ is a calculated value.

Disproportionation Reactions in Aqueous Solution

A key factor in the instability of lower oxidation state iodine oxyacids is their tendency to disproportionate, a reaction where a substance is simultaneously oxidized and reduced.

- Hypoiodous Acid (HIO):** Hypoiodous acid is highly prone to disproportionation, especially in neutral or slightly alkaline solutions. The overall reaction is:

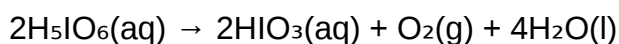


- **Iodous Acid (HIO₂): Iodous acid** is extremely unstable and rapidly disproportionates. This reaction is known to be catalyzed by acids. The reaction proceeds as follows:



The **hypoiodous acid** formed will then further disproportionate as described above.

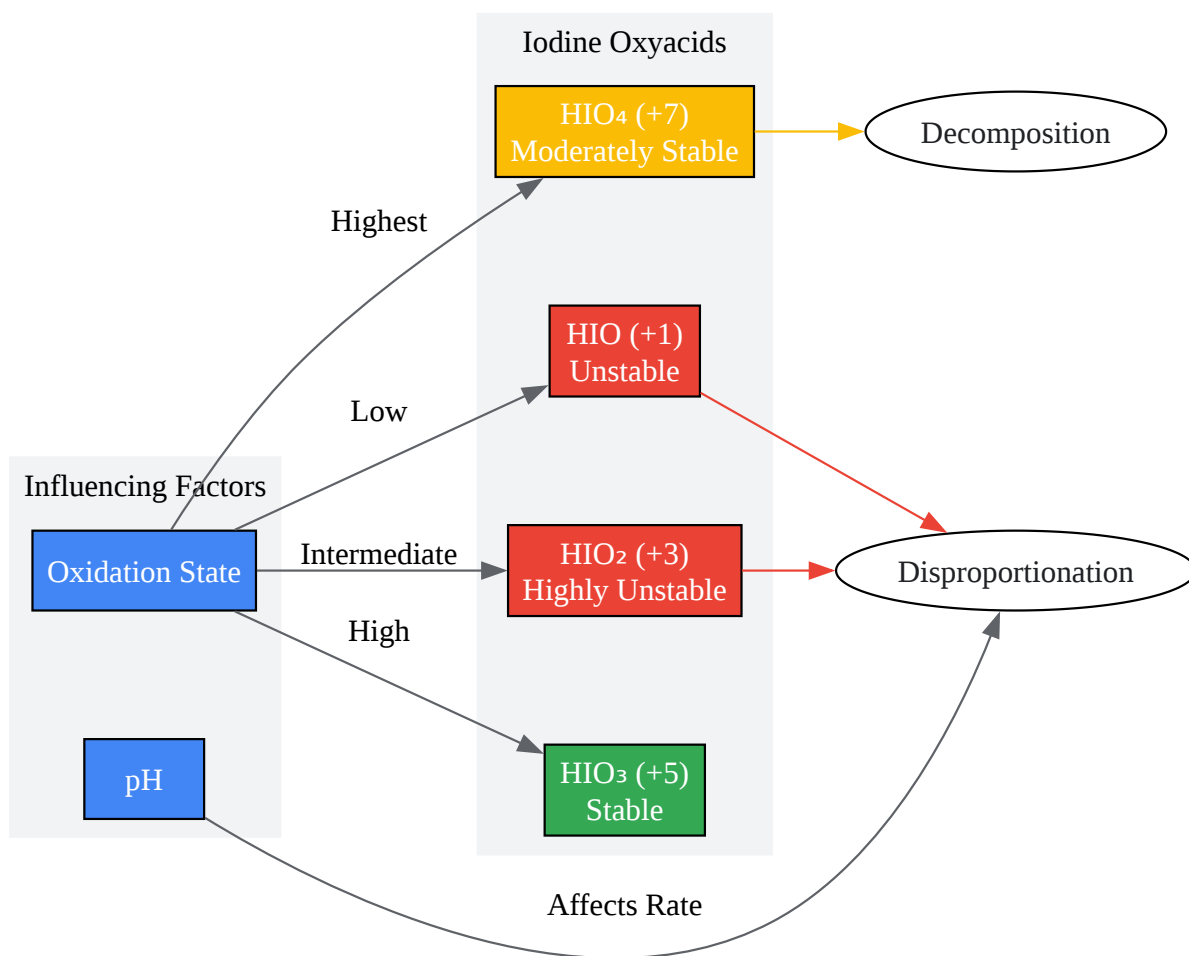
- **Iodic Acid (HIO₃):** Iodic acid is the most stable of the iodine oxyacids in aqueous solution and does not undergo disproportionation under normal conditions.
- **Periodic Acid (HIO₄):** While relatively stable, periodic acid can undergo a slow decomposition, which is not a true disproportionation reaction but a reduction to iodic acid with the release of oxygen, often in the form of ozone.[2]



(Note: Periodic acid exists in aqueous solution as orthoperiodic acid, H₅IO₆)

Logical Relationships in Iodine Oxyacid Stability

The stability of iodine oxyacids is governed by several interconnected factors. The oxidation state of iodine is the primary determinant, with higher oxidation states generally leading to greater stability. The pH of the solution also plays a critical role, influencing the protonation state of the acids and the kinetics of disproportionation reactions.



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Caption: Factors influencing the stability of iodine oxyacids.

Experimental Protocols

The determination of the thermodynamic and kinetic parameters for iodine oxyacids involves a variety of experimental techniques.

Determination of Standard Reduction Potentials

Standard reduction potentials are typically determined electrochemically using a potentiometer.

- Experimental Workflow:



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Caption: Workflow for determining standard reduction potentials.

- Methodology:

- Half-Cell Preparation: A standard hydrogen electrode (SHE) is used as the reference electrode ($E^\circ = 0 \text{ V}$). The other half-cell consists of a platinum electrode immersed in an aqueous solution containing the iodine oxyacid and its reduced form (e.g., I_2) at standard conditions (1 M concentration, 298 K, 1 atm).
- Cell Assembly: The two half-cells are connected by a salt bridge to complete the electrical circuit and prevent the mixing of the solutions.
- Potential Measurement: The potential difference between the two electrodes is measured using a high-impedance voltmeter or potentiometer.
- Calculation: The measured cell potential is used to calculate the standard reduction potential of the iodine oxyacid half-reaction.

Determination of Gibbs Free Energy of Formation

The standard Gibbs free energy of formation (ΔG_f°) is often determined calorimetrically.

- Methodology:

- Reaction Selection: A reaction involving the formation or decomposition of the iodine oxyacid from its elements in their standard states is chosen.
- Calorimetry: The enthalpy change (ΔH°) of the reaction is measured using a calorimeter.

- Entropy Determination: The standard entropy change (ΔS°) for the reaction is calculated from the standard molar entropies of the reactants and products, which can be determined from heat capacity measurements down to absolute zero.
- Calculation: The standard Gibbs free energy of formation is then calculated using the Gibbs-Helmholtz equation: $\Delta G_f^\circ = \Delta H_f^\circ - T\Delta S^\circ$.

Kinetic Studies of Disproportionation using UV-Vis Spectrophotometry

The kinetics of the disproportionation of unstable iodine oxyacids like HIO and HIO₂ can be monitored using UV-Vis spectrophotometry by observing the change in absorbance of a reactant or product over time.

- Experimental Workflow:



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Caption: Workflow for kinetic analysis of disproportionation.

- Methodology:
 - Solution Preparation: A solution of the iodine oxyacid is prepared under conditions where it is relatively stable (e.g., low temperature, specific pH).
 - Reaction Initiation: The disproportionation reaction is initiated, for example, by rapidly changing the pH of the solution.
 - Spectrophotometric Monitoring: The reaction is monitored by measuring the absorbance of a species with a distinct absorption in the UV-Vis spectrum, such as the formation of iodine (I₂) or the triiodide ion (I₃⁻) in the presence of excess iodide.

- Data Analysis: The change in absorbance over time is used to determine the reaction rate, and from this, the rate law and rate constant for the disproportionation reaction can be derived.[3][4]

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